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Compound of Interest

Compound Name: 1-Phenyl-1,4-diazepane

Cat. No.: B1366720

An In-Depth Technical Guide to 1-Phenyl-1,4-diazepane: Synthesis, Characterization, and
Applications

Introduction: Defining the Core Scaffold

1-Phenyl-1,4-diazepane, a key heterocyclic compound, serves as a foundational scaffold in
modern medicinal chemistry and drug discovery. This seven-membered diazepine ring,
substituted with a phenyl group at one of the nitrogen atoms, represents a "privileged
structure.” Its conformational flexibility and the specific spatial arrangement of its nitrogen
atoms allow for potent and selective interactions with a variety of biological targets. This guide
provides an in-depth exploration of its chemical identity, synthesis methodologies, analytical
characterization, and its significant role in the development of novel therapeutics, particularly
for central nervous system (CNS) disorders. The 1,4-diazepane moiety is associated with a
wide spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and
anticancer properties, making its derivatives a subject of intense research.[1]

Section 1: Chemical Identity and Physicochemical
Properties

Accurate identification is paramount for regulatory compliance, synthesis planning, and
experimental reproducibility. 1-Phenyl-1,4-diazepane is known by several identifiers across
various chemical databases and commercial suppliers.
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Synonyms and Alternative Nomenclature

The compound is most commonly identified by its IUPAC name and CAS number. However,
researchers may encounter it under different names in the literature and supplier catalogs.

Identifier Type Value Source
IUPAC Name 1-phenyl-1,4-diazepane [2][3]
CAS Number 61903-27-3 [2][3]
Molecular Formula C11H1eN2 [2]
Common Synonym N-Phenylhomopiperazine

EC Number 819-393-2 [2]
PubChem CID 10921049 [2]

Core Physicochemical Data

The compound's physical and chemical properties dictate its behavior in solution, its reactivity,
and its potential pharmacokinetic profile. These parameters are crucial for designing synthetic
routes and formulating analytical protocols.

Property Value Unit Source
Molecular Weight 176.26 g/mol [2]
Monoisotopic Mass 176.131348519 Da [2]
Physical Form Liquid [3]
XLogP3-AA

) 15 [2]
(Predicted)

Section 2: Synthesis Methodologies

The synthesis of the 1-phenyl-1,4-diazepane scaffold can be approached through several
strategic routes. The choice of method often depends on the availability of starting materials,
desired scale, and the need for subsequent derivatization. A common and effective strategy
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involves the cyclization of an aniline precursor with a suitable bis-electrophile. While direct
synthesis protocols for this specific molecule are detailed in patent literature[4], the general
principles often parallel the synthesis of related N-aryl piperazines and diazepanes.[5][6]

Retrosynthetic Analysis & Common Strategies

A logical retrosynthetic approach involves disconnecting the diazepane ring to reveal simpler,
commercially available precursors. The most common disconnection is at the C-N bonds,
leading back to aniline and a 1,4-difunctionalized butane derivative or, more commonly, a pre-
formed diazepane ring that is subsequently arylated. An alternative is the construction of the
ring from aniline and a bis-electrophile like bis(2-chloroethyl)amine.[6]

Generalized Experimental Protocol: N-Arylation of
Homopiperazine

This protocol describes a common laboratory-scale synthesis via a Buchwald-Hartwig
amination, a powerful cross-coupling reaction.

Causality Behind Choices:

o Catalyst System: A Palladium (Pd) catalyst (e.g., Pdz(dba)s) is used for its efficiency in
forming C-N bonds. A phosphine ligand (e.g., BINAP) is crucial for stabilizing the Pd catalyst
and facilitating the reductive elimination step that forms the final product.

e Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to
deprotonate the amine, making it a more active nucleophile for the catalytic cycle.

e Solvent: An anhydrous, aprotic solvent like toluene is used to prevent quenching of the base
and deactivation of the catalyst.

 Purification: Column chromatography is the standard method for separating the desired
product from the catalyst, unreacted starting materials, and byproducts, ensuring high purity.

Step-by-Step Methodology:

o Inert Atmosphere: To a flame-dried Schlenk flask, add Pdz(dba)s (1-2 mol%) and BINAP (1.5-
3 mol%). Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes.
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» Reagent Addition: Add sodium tert-butoxide (1.4 equivalents), homopiperazine (1,4-
diazepane, 1.2 equivalents), and anhydrous toluene.

o Substrate Addition: Add the aryl halide (e.g., iodobenzene or bromobenzene, 1.0 equivalent)
via syringe.[4]

» Reaction: Heat the mixture to 80-100 °C and stir under the inert atmosphere. Monitor the
reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).

o Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench with
a saturated aqueous solution of ammonium chloride (NH4Cl) and extract with an organic
solvent (e.qg., ethyl acetate or dichloromethane).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate (NazS0Oa), filter,
and concentrate under reduced pressure. Purify the crude residue by flash column
chromatography on silica gel.

Synthesis Workflow Diagram
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Caption: A generalized workflow for the synthesis of 1-Phenyl-1,4-diazepane.

Section 3: Analytical Characterization

Robust analytical characterization is essential to confirm the identity, purity, and structure of the
synthesized 1-Phenyl-1,4-diazepane. A combination of spectroscopic and chromatographic

techniques is typically employed.[7]

Key Analytical Techniques
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* Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are indispensable for
structural elucidation. tH NMR provides information on the number of different types of
protons and their connectivity, while 133C NMR confirms the carbon skeleton.

o Mass Spectrometry (MS): Used to determine the molecular weight of the compound,
confirming the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides a
highly accurate mass, further validating the elemental composition.[4]

o High-Performance Liquid Chromatography (HPLC): The primary technique for assessing the
purity of the final compound. When coupled with a UV detector, it can quantify the product
and any impurities.

Protocol: Purity Assessment by Reverse-Phase HPLC
Causality Behind Choices:

e Column: A C18 column is a standard choice for reverse-phase chromatography of
moderately polar organic molecules.

» Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or
trifluoroacetic acid to improve peak shape) and a polar organic solvent like acetonitrile or
methanol is used to elute compounds with varying polarities.

» Detector: A Diode Array Detector (DAD) or UV detector is used, typically set to a wavelength
where the phenyl group has strong absorbance (e.g., 254 nm).

Step-by-Step Methodology:

o Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable
solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute to a working concentration
of ~50-100 pug/mL with the mobile phase.

e Instrument Setup:
o Column: C18, 4.6 x 150 mm, 5 pum particle size.

o Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

[e]

o

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to
initial conditions.

Flow Rate: 1.0 mL/min.

(¢]

[¢]

Injection Volume: 10 pL.

Detector: UV at 254 nm.

[¢]

e Analysis: Inject the sample and acquire the chromatogram.

o Data Interpretation: The purity is calculated based on the area percentage of the main
product peak relative to the total area of all observed peaks.

Analytical Workflow Diagram
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Caption: A standard workflow for the analytical validation of synthesized compounds.

Section 4: Applications in Research and Drug
Discovery

The 1-phenyl-1,4-diazepane scaffold is a cornerstone in the design of ligands for CNS targets
due to its unigque structural and electronic properties. Its derivatives have shown promise in
targeting complex neurological and psychiatric disorders.

Ligands for Sigma (o) Receptors
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Sigma receptors (01 and o2) are implicated in a range of neurological functions and diseases,
including neurodegenerative disorders, schizophrenia, and neuropathic pain. The diazepane
scaffold serves as a conformationally flexible alternative to more rigid piperidine or piperazine
rings. Research has shown that expanding a piperidine core to a diazepane ring can enhance
binding affinity for o receptors.[8] Novel diazepane derivatives, including those with a phenyl
group, have been synthesized and evaluated as high-affinity o1 receptor ligands with potent
antioxidant activity and low cytotoxicity, marking them as promising candidates for
neuroprotective therapies.[8]

Serotonin Receptor (5-HT) Antagonists

The serotonin 5-HTs receptor is a key target in the treatment of cognitive deficits associated
with Alzheimer's disease and schizophrenia. The 1-phenyl-1,4-diazepane core has been
incorporated into the design of potent and selective 5-HTe receptor antagonists.[9] The scaffold
acts as a suitable bioisostere for other amine-containing cores, allowing for fine-tuning of the
molecule's interaction with the receptor binding pocket.

Broader Pharmacological Significance

The broader class of 1,4-diazepines and their fused-ring analogues (benzodiazepines) are
well-known for their diverse pharmacological effects.[1][10] While classic benzodiazepines like
Diazepam act on GABA-A receptors[11], novel diazepane derivatives are being explored for a
wider range of targets. The structural motif is prevalent in compounds investigated for
anticancer, antibacterial, and antifungal activities, highlighting the versatility of the seven-
membered ring system in drug design.[1]

Diagram of Pharmacological Relevance
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Caption: The central role of the 1-Phenyl-1,4-diazepane scaffold in drug discovery.

Section 5: Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 1-Phenyl-1,4-diazepane is classified with several hazards. It is harmful if
swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory
irritation.[2][3]

Hazard Statements:

H302: Harmful if swallowed[2][3]

H315: Causes skin irritation[2][3]

H318: Causes serious eye damage[2][3]

H335: May cause respiratory irritation[2][3]
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Precautionary Measures: Standard laboratory personal protective equipment (PPE), including
safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All
manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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